An In-Depth Technical Guide to the Physical Properties of (2-Methylphenyl)methanesulfonyl Chloride
An In-Depth Technical Guide to the Physical Properties of (2-Methylphenyl)methanesulfonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylphenyl)methanesulfonyl chloride, also known as o-tolylmethanesulfonyl chloride, is an organosulfur compound with significant applications in organic synthesis.[1][2] As a reactive sulfonyl chloride, it serves as a crucial intermediate and reagent, particularly in the development of pharmaceuticals and other fine chemicals.[1] Its utility stems from the methanesulfonyl chloride moiety, which can readily react with nucleophiles like alcohols and amines to form sulfonates and sulfonamides, respectively.[1][3][4] The presence of the ortho-methyl group on the phenyl ring can influence its reactivity, solubility, and the properties of its derivatives, making a thorough understanding of its physical characteristics essential for its effective application in research and development.
This guide provides a comprehensive overview of the core physical properties of (2-methylphenyl)methanesulfonyl chloride, outlines standard methodologies for their determination, details its spectroscopic signature, and summarizes critical safety and handling protocols. The information herein is synthesized to provide both foundational data and the practical insights necessary for laboratory applications.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical identifiers for (2-methylphenyl)methanesulfonyl chloride are summarized below. These values are critical for reaction planning, purification, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 92614-55-6 | [1][2] |
| Molecular Formula | C₈H₉ClO₂S | [1][2] |
| Molecular Weight | 204.67 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong, pungent | [1] |
| Density | 1.325 - 1.33 g/cm³ | [1] |
| Melting Point | 52 °C | [1] |
| Boiling Point | 198-200 °C; 307.9 °C at 760 mmHg | [1] |
| Flash Point | 140 °C | [1] |
| Refractive Index | 1.556 | [1] |
| Vapor Pressure | 0.00128 mmHg at 25 °C | [1] |
| Solubility | Reacts with water.[1][5] Soluble in polar organic solvents.[3] |
Note on Boiling Point: The discrepancy in reported boiling points may be attributed to measurement under different pressures or potential decomposition at higher temperatures. Distillation under reduced pressure is recommended to ensure purity and prevent degradation.
Section 2: Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of (2-methylphenyl)methanesulfonyl chloride. The following sections detail the expected spectral characteristics based on its molecular structure and established data for related sulfonyl chloride compounds.[6]
Infrared (IR) Spectroscopy
Infrared spectroscopy is an invaluable tool for confirming the presence of key functional groups.[6] For (2-methylphenyl)methanesulfonyl chloride, the IR spectrum is dominated by strong absorptions characteristic of the sulfonyl chloride group.
-
S=O Asymmetric & Symmetric Stretching: Expect two strong, characteristic bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group.[6] The intensity of these peaks is a hallmark of sulfonyl chlorides.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will be observed in the 3000-2800 cm⁻¹ region.[6]
-
C=C Stretching (Aromatic): Medium to weak absorptions corresponding to the benzene ring C=C stretching will be present in the 1600-1450 cm⁻¹ region.
-
S-Cl Stretching: A weaker absorption for the S-Cl bond is expected in the lower frequency region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectrum:
-
Methylene Protons (-CH₂-SO₂Cl): A singlet is expected for the two protons of the methylene group. Due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group, this peak will be significantly downfield-shifted, likely in the range of 4.5-5.0 ppm.
-
Aromatic Protons (C₆H₄): The four protons on the ortho-substituted benzene ring will appear as a complex multiplet in the aromatic region (typically 7.2-7.8 ppm). The specific splitting pattern is dictated by ortho and meta coupling.
-
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the aromatic ring will be observed further upfield, typically around 2.3-2.5 ppm.
-
-
¹³C NMR Spectrum:
-
Methylene Carbon (-CH₂-SO₂Cl): The carbon of the methylene group will be deshielded and is expected to appear around 60-70 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with chemical shifts ranging from approximately 125 to 140 ppm. The carbon bearing the methyl group and the carbon bearing the methanesulfonyl chloride group will have distinct chemical shifts from the other four.
-
Methyl Carbon (-CH₃): The methyl carbon signal will be found in the upfield aliphatic region, typically around 20-25 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 204.6).
-
Isotopic Pattern: A characteristic feature will be the A+2 peak for chlorine-containing fragments. The ratio of the M⁺ to the M+2 peak will be approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[6]
-
Key Fragmentation Pathways: Common fragmentation patterns for this molecule would include the loss of a chlorine radical (·Cl), loss of sulfur dioxide (SO₂), and cleavage of the benzyl-sulfur bond, leading to the formation of a tropylium ion or related fragments.
Section 3: Experimental Methodologies for Physical Property Determination
The accuracy of physical property data relies on sound experimental technique. The protocols described below are self-validating systems designed to yield reliable and reproducible results.
Melting Point Determination
The melting point provides a quick and effective assessment of purity. For a crystalline solid, a sharp melting range (typically <1°C) indicates high purity.
-
Protocol:
-
Ensure the (2-methylphenyl)methanesulfonyl chloride sample is completely dry, as moisture can depress the melting point.
-
Load a small amount of the finely powdered solid into a capillary tube, sealing one end.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a moderate rate (e.g., 5-10 °C/min) until the temperature is about 15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.
-
Caption: Workflow for Melting Point Determination.
Spectroscopic Analysis Workflow
This generalized workflow outlines the critical steps for obtaining high-quality spectroscopic data. Given the compound's reactivity with water, using anhydrous solvents for NMR is imperative.[5]
-
Protocol:
-
Sample Preparation: For NMR, dissolve a small amount of the compound in an appropriate deuterated solvent (e.g., CDCl₃). For IR, the analysis can be performed on a neat liquid sample between salt plates (NaCl or KBr) or as a thin film.
-
Instrument Calibration: Ensure the spectrometer (NMR, FT-IR, MS) is properly calibrated and tuned according to the manufacturer's specifications.
-
Data Acquisition: Acquire the spectrum using standard parameters. For NMR, this includes acquiring ¹H, ¹³C, and potentially 2D spectra like COSY or HSQC for full structural assignment.
-
Data Processing: Process the raw data (e.g., Fourier transform for NMR and IR) and perform baseline correction and peak picking.
-
Spectral Interpretation: Analyze the processed spectra to identify characteristic peaks, chemical shifts, and fragmentation patterns as detailed in Section 2. Compare the data against known values and databases to confirm the structure.
-
Caption: Generalized Workflow for Spectroscopic Analysis.
Section 4: Handling, Storage, and Safety Precautions
(2-Methylphenyl)methanesulfonyl chloride is a hazardous substance that requires strict safety protocols. It is corrosive and highly reactive, particularly with moisture.[1][5]
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.[5]
-
Water Reactive: Reacts violently with water and moisture.[5] Contact with water liberates toxic and corrosive gases, such as hydrogen chloride.[5][7]
-
Toxicity: Harmful if swallowed or inhaled.
Safe Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[5][7] Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Dispensing: Use dry glassware and equipment. When transferring, do so carefully to avoid splashes.
-
Spills: In case of a spill, absorb with an inert, dry material like sand or vermiculite. Do not use water. Collect in a sealed container for proper disposal.
Storage:
-
Store in a tightly sealed container to prevent contact with moisture and air.[1]
-
Keep in a cool, dry, and well-ventilated area.[7]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and water.[5]
Caption: Logical Flow from Chemical Hazards to Safety Controls.
Section 5: Relevance in Chemical Synthesis and Drug Development
The primary utility of (2-methylphenyl)methanesulfonyl chloride lies in its function as a precursor to methanesulfonates (mesylates) and methanesulfonamides.[1][3] In drug development, the introduction of a mesyl group can serve several purposes:
-
Intermediate Formation: Alcohols can be converted into mesylates, which are excellent leaving groups for nucleophilic substitution reactions.[3][8] This two-step process is often more efficient and selective than direct displacement of a hydroxyl group.
-
Protecting Group: The mesyl group can be used to protect alcohols and amines during multi-step syntheses.[3][9]
-
Modulation of Physicochemical Properties: The incorporation of the sulfonyl moiety can alter a drug candidate's solubility, lipophilicity, and metabolic stability, which are key parameters in optimizing pharmacokinetic profiles.[8][10]
The ortho-methyl substituent on the phenyl ring can sterically and electronically influence these reactions, potentially offering unique selectivity or stability compared to its unsubstituted or para-substituted counterparts.
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Methanesulfonyl chloride or Mesyl chloride or Methyl sulfonyl chloride or Methyl sulphonyl chloride Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals. [Link]
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Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. ResearchGate. [Link]
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Methanesulfinyl Chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
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